3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl3N3 |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3,4,6-trichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) |
InChI Key |
ZJHKWYCHKYEUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,6 Trichloro 1h Pyrazolo 4,3 C Pyridine and Analogues
De Novo Synthesis Approaches to the Pyrazolo[4,3-c]pyridine Core
The fundamental architecture of the pyrazolo[4,3-c]pyridine system can be assembled through cyclization reactions that strategically form either the pyridine (B92270) or the pyrazole (B372694) ring in the final step.
Cyclization Reactions Involving Pre-formed Pyrazole Moieties
A prevalent strategy for constructing the pyrazolo[4,3-c]pyridine core involves the annulation of a pyridine ring onto a functionalized pyrazole. This approach often utilizes aminopyrazole derivatives as key starting materials. For the isomeric pyrazolo[3,4-b]pyridines, a common method is the reaction of 3-aminopyrazole (B16455) with 1,3-dicarbonyl compounds or their equivalents. nih.gov A notable example is the Gould-Jacobs reaction, where 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate. nih.gov This reaction proceeds through an initial Michael-type addition followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro-substituted pyrazolopyridine. nih.gov
While this specific example leads to a different regioisomer, the underlying principle of using a substituted aminopyrazole to build the fused pyridine ring is a cornerstone of pyrazolopyridine synthesis. The regiochemical outcome of the cyclization is dependent on the substitution pattern of the pyrazole and the nature of the three-carbon electrophilic partner.
Cyclization Reactions Involving Pre-formed Pyridine Moieties
Conversely, the pyrazole ring can be constructed onto a suitably functionalized pyridine precursor. This approach typically involves a pyridine derivative bearing reactive groups at adjacent positions that can undergo cyclization with a hydrazine (B178648) derivative. For instance, a 2-chloro-3-cyanopyridine (B134404) can react with hydrazine in a two-step, one-pot process. cdnsciencepub.com The reaction can proceed via initial nucleophilic displacement of the chlorine by hydrazine, followed by intramolecular cyclization of the resulting hydrazinopyridine onto the cyano group to form the 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com Alternatively, the hydrazine can first add to the cyano group to form an amidrazone, which then undergoes intramolecular nucleophilic aromatic substitution to displace the chlorine and form the pyrazole ring. cdnsciencepub.com
This strategy highlights the versatility of using substituted pyridines as templates for the annulation of the pyrazole ring, offering a complementary approach to the methods starting from pyrazole derivatives.
Targeted Halogenation Strategies for Pyrazolo[4,3-c]pyridine Systems
The introduction of multiple chlorine atoms onto the pyrazolo[4,3-c]pyridine core to furnish 3,4,6-trichloro-1H-pyrazolo[4,3-c]pyridine requires specific and often regioselective halogenation techniques.
Regioselective Chlorination Techniques for Pyrazolopyridines
Recent advancements have demonstrated the electrophilic chlorination of pyrazolopyridine derivatives. researchgate.netnih.gov The treatment of pyrazolopyridines with N-chlorosuccinimide (NCS) in a suitable solvent can lead to the introduction of a chlorine atom onto the heterocyclic core. researchgate.netnih.gov The regioselectivity of this chlorination is influenced by the existing substituents on the ring system and the reaction conditions. For instance, in some pyrazolopyridine systems, chlorination occurs preferentially at specific positions. researchgate.netnih.gov
| Chlorinating Agent | Substrate | Product | Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Pyrazolopyridine derivative | Ring-opened chlorinated product | 21 | researchgate.netnih.gov |
It is important to note that under certain conditions, electrophilic halogenation can lead to ring-opening of the pyrazolopyridine scaffold, yielding structurally diverse halogenated compounds. researchgate.netnih.gov
Exploration of Multi-chlorination Approaches Based on Related Heterocycles
Achieving a trichlorinated product likely requires a multi-step approach or forcing conditions. The synthesis could potentially start from an un-substituted or mono-chlorinated pyrazolo[4,3-c]pyridine, followed by sequential chlorination steps. The reactivity of the different positions on the pyrazolo[4,3-c]pyridine ring towards electrophilic substitution will dictate the order and conditions of these chlorination reactions.
Furthermore, studies on the dihalogenation of pyrazolopyridines have shown that treatment of formylated pyrazolopyridines with two equivalents of a chlorinating agent can afford dihalogenated products. researchgate.netnih.govnih.gov This suggests that the presence of certain functional groups can direct or facilitate multiple halogenations. A plausible, though not explicitly documented, route to this compound could involve the synthesis of a suitable pyrazolo[4,3-c]pyridine precursor followed by controlled, sequential, or exhaustive chlorination using reagents like NCS or sulfuryl chloride.
Multi-component Reaction Pathways for Substituted Pyrazolopyridines
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like substituted pyrazolopyridines in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.
For the synthesis of related pyrazolo[3,4-b]pyridines, three-component reactions have been described that involve an aldehyde, a β-ketoester or a similar active methylene (B1212753) compound, and an aminopyrazole. nih.gov The reaction proceeds through the initial formation of an α,β-unsaturated carbonyl compound via Knoevenagel condensation, which then undergoes a Michael addition with the aminopyrazole, followed by intramolecular cyclization and dehydration to afford the pyrazolopyridine core. nih.gov
| Component 1 | Component 2 | Component 3 | Product | Reference |
| Aldehyde | Ketone | Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
While a direct multi-component synthesis of this compound has not been specifically reported, the principles of MCRs could be applied to construct a highly substituted pyrazolo[4,3-c]pyridine precursor that could then undergo further functionalization, such as chlorination, to yield the target molecule.
Catalytic Approaches in the Synthesis of Halogenated Pyrazolopyridines
Catalytic methods are central to the synthesis and functionalization of halogenated pyrazolopyridines, providing access to a diverse range of derivatives. These approaches include transition metal-catalyzed cross-coupling reactions for introducing new substituents and organocatalytic or acid/base-catalyzed methods for constructing the heterocyclic core.
Transition metal catalysis is a powerful tool for the late-stage functionalization of halogenated pyrazolopyridine scaffolds. The presence of halogen atoms, such as chlorine, on the 1H-pyrazolo[4,3-c]pyridine core provides reactive handles for various cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.
Detailed research has demonstrated the utility of palladium-catalyzed reactions for the elaboration of halo-substituted pyrazolopyridines. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines have been successfully subjected to Suzuki-Miyaura cross-coupling reactions to introduce aryl and heteroaryl groups at the C5 position. rsc.org Similarly, Buchwald-Hartwig amination has been employed to form C-N bonds, introducing diverse amine functionalities. rsc.org These methodologies are highly valuable for creating libraries of compounds for biological screening.
The general applicability of these cross-coupling reactions suggests that this compound can serve as a versatile precursor for a multitude of derivatives. The differential reactivity of the chlorine atoms at various positions could potentially allow for selective functionalization under carefully controlled conditions.
Table 1: Examples of Transition Metal-Catalyzed Functionalization of Halogenated Pyrazolopyridines
| Catalyst/Ligand | Reaction Type | Substrate | Product | Yield (%) |
| Pd(OAc)2/SPhos | Suzuki-Miyaura | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 5-Phenyl-1H-pyrazolo[3,4-c]pyridine | 85 |
| Pd2(dba)3/XPhos | Buchwald-Hartwig | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 5-(Morpholino)-1H-pyrazolo[3,4-c]pyridine | 78 |
Note: The data in this table is representative of functionalization reactions on analogous halo-pyrazolopyridine scaffolds and is intended to illustrate the potential of these methods for the target compound.
Acid and base-catalyzed reactions are fundamental in the construction of the pyrazolo[4,3-c]pyridine ring system. Acid-catalyzed cyclization is a common strategy to form the fused pyridine ring. For example, the synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been achieved through an acid-catalyzed cyclization of an intermediate salt. mdpi.com
Iodine-catalyzed intramolecular cyclization represents another efficient method for the synthesis of pyrazolo[4,3-c]pyridines, highlighting the utility of non-metallic catalysts in forming this heterocyclic core. researchgate.net While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, organocatalytic methods are widely used for the asymmetric synthesis of various pyrazole derivatives, suggesting potential applicability in creating chiral halogenated pyrazolopyridines.
Base-promoted reactions are also crucial, particularly in multi-component reactions that lead to the formation of the pyrazolopyridine skeleton. The choice of an appropriate base can influence the reaction pathway and the final product structure.
Novel and Green Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the rapid synthesis of heterocyclic compounds, including pyrazolopyridines. researchgate.netresearchgate.netconsensus.app
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Substituted Pyrazolopyridine
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 10-14 hours | 75 |
| Microwave Irradiation | 20 minutes | 92 |
Note: This data is illustrative of the general advantages of microwave-assisted synthesis for pyrazolopyridine derivatives.
Spectroscopic Characterization Techniques for Structural Elucidation of 3,4,6 Trichloro 1h Pyrazolo 4,3 C Pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). ipb.pt The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of the molecular structure.
For 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine, the ¹H NMR spectrum is expected to be relatively simple due to the limited number of protons on the aromatic scaffold. The primary signals would correspond to the N-H proton of the pyrazole (B372694) ring and the C-7 proton of the pyridine (B92270) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration. The C-7 proton is expected to appear as a singlet in the aromatic region. The precise chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent chloro and nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are predicted values based on general principles and data from analogous compounds, as specific experimental data is not readily available.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | 12.0 - 14.0 (broad singlet) | - |
| C3 | - | 140 - 150 |
| C3a | - | 125 - 135 |
| C4 | - | 145 - 155 |
| C6 | - | 148 - 158 |
| C7 | 7.5 - 8.5 (singlet) | 110 - 120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₂Cl₃N₃.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation of pyrazolo[4,3-c]pyridine derivatives under electron impact (EI) or electrospray ionization (ESI) typically involves initial cleavages of the substituent groups followed by the breakdown of the heterocyclic rings. For the title compound, the fragmentation pathway would likely involve the sequential loss of chlorine atoms or HCl molecules. Further fragmentation could involve the cleavage of the pyrazole or pyridine rings, leading to characteristic smaller fragment ions. The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound (Illustrative)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 221/223/225/227 | Molecular ion cluster (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 186/188/190 | Loss of a chlorine atom |
| [M-HCl]⁺ | 185/187/189 | Loss of hydrogen chloride |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would provide key information about the N-H bond and the aromatic ring system.
A characteristic absorption band for the N-H stretching vibration of the pyrazole ring is expected in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibration of the C-7 proton would likely appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would give rise to a series of sharp absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally below 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound (Illustrative)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Pyrazole N-H |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine C-H |
| C=C and C=N Stretch | 1400 - 1600 | Aromatic ring vibrations |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a synthesized compound. nih.gov For this compound and its derivatives, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. nih.gov
The purity of the sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a suitable wavelength. A pure compound should ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The retention time of the main peak is a characteristic property of the compound under specific chromatographic conditions. For many pyrazolopyridine derivatives, purity is confirmed to be greater than 95% for use in further studies. nih.gov
Table 4: Typical HPLC Parameters for Purity Assessment of Pyrazolopyridine Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Computational Chemistry and Theoretical Studies on 3,4,6 Trichloro 1h Pyrazolo 4,3 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For compounds based on the pyrazole (B372694) and pyridine (B92270) frameworks, DFT calculations, often using the B3LYP functional, provide fundamental insights into their molecular geometry, electronic distribution, and spectroscopic properties. researchgate.netresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO may be distributed across the fused system, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net This information is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. For the pyrazolo[4,3-c]pyridine scaffold, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen attached to the pyrazole nitrogen would be a site of positive potential.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The data in this table is representative of typical DFT calculations for similar heterocyclic compounds and serves as an illustrative example.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding how a molecule like 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine might interact with a biological target. nih.govresearchgate.net Derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have been extensively studied using docking simulations to explore their potential as inhibitors of various enzymes, such as kinases and DNA topoisomerase. nih.govrsc.orgnih.gov
In these simulations, the ligand is placed into the binding site of a target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site. mdpi.com For instance, docking studies on pyrazolopyridine analogs have shown that the nitrogen atoms of the heterocyclic core frequently act as hydrogen bond acceptors, interacting with residues like cysteine or serine in the target's active site. rsc.orgmdpi.com
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| TBK1 Kinase | -9.8 | Met96, Cys99 | Hydrogen Bond |
| Topoisomerase II | -8.5 | Asp551, Ser554 | Hydrophobic, H-Bond |
| c-Met Kinase | -10.2 | Tyr1230, Met1211 | Pi-Alkyl, Hydrogen Bond |
Note: This table presents hypothetical docking results for this compound with various protein targets, illustrating the type of data generated from such simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For heterocyclic compounds like pyrazolopyridines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. rsc.org
These models are built using a training set of molecules with known activities. The models generate contour maps that highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, CoMFA and CoMSIA studies on pyrazolopyrimidine-based kinase inhibitors have shown that bulky substituents at certain positions may increase potency, while electronegative groups at other positions could be beneficial for selectivity. rsc.org
The predictive power of a QSAR model is assessed through rigorous statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred). rsc.org A robust and predictive QSAR model serves as a valuable tool for the virtual screening of new compounds and the rational design of more potent analogs, thereby optimizing the lead discovery process. researchgate.net
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Measures the internal predictive ability of the model |
| r² (Non-cross-validated r²) | 0.97 | Measures the correlation between predicted and actual activity for the training set |
| r²_pred (Predictive r²) | 0.72 | Measures the predictive power of the model for an external test set |
| F-value | 150.4 | Indicates the statistical significance of the model |
Note: The statistical parameters in this table are representative of a robust 3D-QSAR model for a series of pyrazolopyridine analogs.
Tautomerism and Isomerism Analysis within the Pyrazolo[4,3-c]pyridine Framework
The pyrazolo[4,3-c]pyridine scaffold can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.net The two most common forms are the 1H- and 2H-tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents, the solvent, and whether the compound is in solution or in the solid state. researchgate.netmdpi.com
Computational methods, particularly DFT, are highly effective in predicting the relative energies and, therefore, the predominant tautomeric form of such heterocyclic systems. researchgate.net These calculations are often performed in conjunction with experimental techniques like NMR spectroscopy to provide a comprehensive understanding of the tautomeric equilibrium. researchgate.netmdpi.com Studies on related pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]pyrazole systems have shown that one tautomer is often significantly more stable than the other, and computational predictions of relative stabilities generally show good agreement with experimental observations. researchgate.netnih.gov For the parent 1H-pyrazolo[4,3-c]pyridine, theoretical calculations can elucidate the energetic landscape of its tautomeric forms.
| Tautomer/Isomer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1H-pyrazolo[4,3-c]pyridine | DFT (B3LYP/6-31G) | 0.00 | >99 |
| 2H-pyrazolo[4,3-c]pyridine | DFT (B3LYP/6-31G) | +5.2 | <1 |
Note: This table illustrates hypothetical relative energies for the tautomers of the parent pyrazolo[4,3-c]pyridine core, demonstrating how computational analysis can predict the most stable form.
Reaction Mechanism Elucidation through Computational Approaches
Understanding the mechanism of chemical reactions is crucial for optimizing synthetic routes and developing new methodologies. Computational chemistry offers powerful tools to elucidate reaction pathways, identify intermediates, and characterize transition states. For the synthesis of the pyrazolo[4,3-c]pyridine bicyclic system, which can be constructed through various strategies like the annulation of a pyrazole ring onto a pyridine precursor, computational studies can provide deep mechanistic insights. beilstein-journals.orgrsc.org
DFT calculations can be used to model the entire reaction coordinate. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows for the determination of activation barriers for different steps, helping to identify the rate-determining step of the reaction. researchgate.net For example, in multi-step syntheses involving cyclization, computational analysis can predict the regioselectivity of the ring-closure, explaining why one isomer is formed preferentially over another. beilstein-journals.orgresearchgate.net Such studies have been applied to understand the formation of various pyrazolopyridine derivatives, confirming experimentally observed outcomes and guiding the development of more efficient synthetic protocols. nih.govnih.gov
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Initial nucleophilic attack | 12.5 |
| Step 2 | Intramolecular cyclization (Transition State 1) | 25.8 (Rate-determining) |
| Step 3 | Aromatization/Proton transfer | 8.2 |
Note: The data represents a hypothetical energy profile for a key cyclization step in the synthesis of a pyrazolo[4,3-c]pyridine derivative, highlighting the kind of information obtained from mechanistic computational studies.
Structure Activity Relationship Sar Studies of Pyrazolo 4,3 C Pyridine Derivatives
Correlating Structural Modifications of the Pyrazolo[4,3-c]pyridine Core with Biological Activity
The biological activity of pyrazolo[4,3-c]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. Modifications at various positions can dramatically influence potency, selectivity, and pharmacokinetic properties.
Research into inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) for trypanocidal activity has provided detailed SAR insights. acs.org A foundational hit compound, a pyrazolo[4,3-c]pyridine derivative, was identified through in silico screening and subsequently validated. acs.org Docking studies suggested that the central pyrazolo[4,3-c]pyridine scaffold forms favorable π–π interactions with phenylalanine residues (Phe17 and Phe34) of the target protein, Trypanosoma brucei PEX14. acs.org
Systematic modifications of this initial hit led to the following observations:
Substituents on the Phenyl Ring: The phenyl residue of the initial hit was found to occupy a key tryptophan pocket on the protein surface. acs.org
Modifications to the Indole Moiety: The indole part of the molecule filled a phenylalanine hotspot. acs.org
Hybridization: By merging structural features from two distinct active compounds, a hybrid molecule was created that showed superior activity in inhibiting the TbPEX14–PEX5 PPI. acs.org A methoxy group at the C-4 position of a naphthalene substituent proved crucial for high-affinity interaction. acs.org
Similarly, in the development of c-Met kinase inhibitors, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized. nih.gov This work demonstrated that specific substitutions were key to achieving potent enzymatic inhibition and cellular potency against various cancer cell lines. nih.gov Compound 8c from this series, for instance, showed an inhibitory activity of 68 nM against c-Met and displayed over 50-fold selectivity against other tested tyrosine kinases. nih.gov
The following table summarizes the structure-activity relationship of selected pyrazolo[4,3-c]pyridine derivatives against the T. brucei PEX14–PEX5 PPI.
| Compound | Modification | Activity (IC50 or KD) |
|---|---|---|
| 1 (Initial Hit) | Base scaffold with phenyl and indole moieties | KD = 163 μM |
| 29 (Hybrid) | Merged features of two potent ligands, including a C-4 methoxy naphthalene group | Superior activity vs. parent compounds |
| 30 | Lacked the C-4 methoxy group of compound 29 | Significantly less active |
| 31 | Lacked the C-4 methoxy group of compound 29 | Significantly less active |
| 4 | Hydroxyethyl derivative | No superior activity compared to compound 1 |
| 5-7 | Carboxylate derivatives | Inactive |
Impact of Halogenation on the Pharmacological Profile of Pyrazolopyridines
Halogenation is a common strategy in medicinal chemistry to modulate a drug's pharmacological profile. mdpi.com The introduction of halogen atoms can enhance binding affinity to target receptors, increase lipophilicity to improve membrane permeability, and alter metabolic stability. mdpi.com However, halogenation is also known to be an impediment to ready biodegradability, creating a conflict between pharmacological and environmental goals. mdpi.com
In the context of pyrazolopyridine derivatives, halogenation has been shown to be a key factor in optimizing biological activity.
Enhanced Potency: In a series of pyrazolo[4,3-c]pyridine inhibitors developed for fascin 1, an actin-bundling protein implicated in cancer metastasis, SAR studies revealed that m,p-dichloro substitution on a phenyl ring was nearly optimal for potency. nih.gov While larger substituents were tolerated by the expansion of a hydrophobic pocket, the associated conformational penalty made these compounds less potent. nih.gov
Synthetic Accessibility: The synthesis of halogenated pyrazolopyridine scaffolds is crucial for exploring these SAR trends. Efficient synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridines have been developed, which allow for selective functionalization at multiple positions. rsc.org Furthermore, novel methods for the ring-opening chlorination and bromination of pyrazolopyridines using electrophilic agents have been reported, providing structurally diverse halogenated compounds from simple heteroaromatic precursors. nih.govresearchgate.netnih.gov These transformations proceed via the selective cleavage of the N-N bond within the pyrazole (B372694) ring. nih.govresearchgate.net
The strategic placement of halogens can therefore be used to fine-tune the interaction of the pyrazolopyridine scaffold with its biological target, often by occupying specific halogen-binding pockets or by modifying the electronic nature of the aromatic system.
Identification of Key Pharmacophoric Elements within the 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, key pharmacophoric elements can be inferred from SAR studies of related compounds and the intrinsic properties of the structure.
While direct studies on the 3,4,6-trichloro derivative are not detailed in the provided context, analysis of analogous pyrazolopyridine inhibitors allows for the identification of crucial features:
Aromatic Rings for π-Interactions: A recurring feature in active pyrazolopyridine derivatives is the presence of aromatic rings that engage in π-stacking or hydrophobic interactions within the target's binding site. acs.orgresearchgate.net The bicyclic pyrazolo[4,3-c]pyridine core itself can lay over aromatic residues like phenylalanine to form favorable π–π interactions. acs.org
Hydrogen Bond Donors/Acceptors: The pyrazole portion of the scaffold contains nitrogen atoms that can act as hydrogen bond donors and acceptors. In computational studies of related pyrazolo[3,4-b]pyridine derivatives, a hydrogen bond donor feature (the nitrogen of the pyrazole ring) and a hydrogen bond acceptor were identified as essential for biological activity. nih.gov
Rigid Scaffold: The fused ring system provides a rigid conformation, which is often advantageous for binding as it reduces the entropic penalty upon interaction with a receptor. This scaffold serves as a stable platform for the optimal orientation of various substituents.
Halogen Atoms as Hydrophobic/Electrostatic Features: The three chlorine atoms on the this compound scaffold are critical pharmacophoric elements. They significantly increase the lipophilicity of the molecule and can fit into specific hydrophobic pockets on a target protein. Furthermore, halogen atoms can form halogen bonds, which are specific, directional interactions with nucleophilic fragments of a protein, enhancing binding affinity. mdpi.com
Based on these points, a putative pharmacophore for this scaffold would include the central aromatic/hydrophobic core, a hydrogen-bond donor site on the pyrazole ring, and three distinct hydrophobic/halogen-bonding regions defined by the positions of the chlorine atoms.
Ligand-Based and Structure-Based Drug Design Principles Applied to Pyrazolo[4,3-c]pyridines
Both ligand-based and structure-based drug design approaches have been successfully applied to discover and optimize pyrazolo[4,3-c]pyridine derivatives.
Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the target is unknown. It relies on the knowledge of molecules that bind to the target. A notable example is the design of a novel class of 1H-pyrazolo[3,4-c]pyridine derivatives as potent GPR119 agonists. nih.gov Starting from a known ligand, modifications were made to different parts of the molecule, leading to the identification of a compound with single-digit nanomolar agonist activity. nih.gov
Structure-Based Drug Design: This powerful method uses the 3D structure of the target protein to guide the design of inhibitors. Several studies on pyrazolo[4,3-c]pyridines have leveraged this approach:
Targeting PEX14–PEX5 PPI: A structure-based drug discovery program was used to develop pyrazolo[4,3-c]pyridine inhibitors with trypanocidal activity. acs.orgresearchgate.net A homology model of the target protein T. brucei PEX14 was used for in silico screening to identify the initial hits. acs.org Subsequent docking studies guided the medicinal chemistry efforts to merge two active ligands into a more potent hybrid molecule. acs.org
Inhibition of Fascin 1: Crystal structures of fascin in complex with a series of novel pyrazolo[4,3-c]pyridine inhibitors were determined. nih.gov This structural information enabled the rational elaboration of these compounds, leading to the development of a series with nanomolar affinities for fascin and the ability to inhibit its actin-bundling function. nih.gov
Development of c-Met Inhibitors: Computer-aided drug design was instrumental in identifying an initial lead compound, which was then optimized to create a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent c-Met kinase inhibitors. nih.gov
These examples underscore the utility of the pyrazolo[4,3-c]pyridine scaffold in modern drug discovery, where its synthetic tractability combined with rational, structure-guided design principles can lead to the development of highly potent and selective therapeutic agents.
Future Research Directions and Challenges for 3,4,6 Trichloro 1h Pyrazolo 4,3 C Pyridine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is the absence of established, high-yield, and environmentally benign synthetic protocols. Future research must prioritize the development of novel synthetic strategies that adhere to the principles of green chemistry.
Current synthetic methods for related pyrazolopyridine cores often involve multi-step sequences with harsh reagents, toxic solvents, and poor atom economy. The development of sustainable alternatives is crucial. Promising avenues include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields, and solvent-free or "neat" reaction conditions that minimize chemical waste. msesupplies.comrsc.org The use of safer, bio-based solvents or aqueous media also represents a key area for exploration. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Optimization of reaction parameters (temperature, pressure, time); scalability of the process. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of novel MCRs for the specific pyrazolo[4,3-c]pyridine core; achieving regioselectivity. |
| Catalytic Regioselective Chlorination | Precise control over halogenation pattern, reduced byproducts. | Development of novel catalysts; understanding the directing effects of the fused pyrazole (B372694) ring. |
| Synthesis in Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. | Overcoming solubility issues of nonpolar precursors; catalyst stability and recyclability in these media. |
Comprehensive Exploration of Novel Derivatization Pathways
The three chlorine atoms on the this compound scaffold are ideal handles for introducing molecular diversity. The electron-deficient nature of the pyridine (B92270) ring activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), while their presence also enables modern metal-catalyzed cross-coupling reactions. A comprehensive exploration of these derivatization pathways is a critical future direction.
The primary challenge lies in achieving selective substitution at one of the three positions (C3, C4, or C6). The electronic environment of each carbon-chlorine bond is different, which should, in principle, allow for controlled, stepwise functionalization. Future research should focus on systematically studying the reactivity of each position towards a variety of nucleophiles (e.g., amines, alcohols, thiols) under different reaction conditions.
Furthermore, palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds), are powerful tools that could be applied to this scaffold. nih.govbenthamscience.com Investigating the differential reactivity of the C-Cl bonds in these catalytic cycles will be essential for developing a synthetic "toolbox" for this molecule. This would enable the creation of large libraries of novel derivatives for screening in various applications.
| Reaction Type | Potential Reagents/Partners | Primary Research Goal |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiolates | Determine the kinetic and thermodynamic selectivity for substitution at C3, C4, and C6 positions. |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids and esters | Selective formation of C-C bonds to build biaryl structures. |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Selective formation of C-N bonds. |
| Sonogashira Coupling | Terminal alkynes | Introduction of alkynyl moieties for further functionalization or material applications. |
Advanced Computational Modeling for Predictive Design
Given the synthetic challenges and the vast chemical space that can be accessed through derivatization, advanced computational modeling is an indispensable tool for the predictive design of novel this compound derivatives.
Density Functional Theory (DFT) calculations can provide fundamental insights into the molecule's electronic structure. nih.govrsc.orgresearchgate.net Such studies can predict the relative reactivity of the C3, C4, and C6 positions towards nucleophilic and electrophilic attack, thereby guiding synthetic efforts for selective derivatization. nih.gov Furthermore, computational methods can be used to calculate key molecular properties of hypothetical derivatives, such as their frontier molecular orbital energies (HOMO/LUMO), which are crucial for designing materials for organic electronics. bohrium.comresearchgate.net
In the context of drug discovery, molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of designed ligands with biological targets like protein kinases. benthamscience.comrsc.orgniscpr.res.in This in silico screening approach can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving significant time and resources. eurasianjournals.comontosight.ai The main challenge in this area is the lack of experimental data for this compound itself, which is needed to benchmark and validate the computational models. Initial synthetic and characterization work is a prerequisite for robust and reliable predictive modeling.
Emerging Applications in Interdisciplinary Fields
While pyrazolopyridine derivatives are well-established in medicinal chemistry, the unique electronic properties imparted by the trichloro-substitution pattern could open doors to novel applications in interdisciplinary fields. mdpi.comresearchgate.net Future research should look beyond traditional pharmaceutical applications.
Materials Science: Nitrogen-containing heterocycles are increasingly being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). msesupplies.comacs.orgrsc.orgopenmedicinalchemistryjournal.com The electron-deficient nature of the this compound core could make its derivatives suitable as n-type semiconductors or as components in thermally activated delayed fluorescence (TADF) emitters. Research should focus on synthesizing derivatives with extended π-conjugated systems and evaluating their photophysical and electronic properties.
Agrochemicals: The pyrazole scaffold is a key component in many commercial fungicides and herbicides. researchgate.netroyal-chem.comresearchgate.net The introduction of three chlorine atoms could lead to compounds with novel modes of action or improved efficacy against resistant pests and weeds. A significant challenge will be to design derivatives that exhibit high target potency while meeting stringent environmental and toxicological safety standards.
Chemical Probes: Functionalized pyrazolopyridines could be developed as fluorescent probes for sensing metal ions or biological molecules. Derivatization with specific recognition moieties could lead to highly selective and sensitive tools for applications in chemical biology and diagnostics.
The exploration of these interdisciplinary applications is currently hampered by the fundamental lack of knowledge about the target compound. The primary challenge remains the synthesis of the core structure and its initial derivatives, which will then enable broader screening and characterization for these emerging and exciting potential uses.
Q & A
Q. What are the optimal synthetic routes for 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
The synthesis of chlorinated pyrazolo[4,3-c]pyridines typically involves cyclization of precursors like dichloropyridine derivatives with hydrazines. For example, 6-Chloro-1H-pyrazolo[4,3-c]pyridine is synthesized via the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in dimethylacetamide at 80°C for 4 hours . For the trichloro variant, sequential halogenation steps may be required. Key factors include:
- Temperature control : Higher temperatures (>100°C) risk decomposition but improve cyclization efficiency .
- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) enable cross-coupling reactions for substituent introduction .
- Purification : Reverse-phase HPLC or column chromatography is critical for isolating high-purity products (e.g., 70% yield for a related pyrazolo[4,3-b]pyridine derivative ).
Q. How can structural characterization of this compound be rigorously validated?
Combined analytical techniques are essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, 6-Chloro-1H-pyrazolo[4,3-c]pyridine exhibits distinct aromatic proton signals at δ 8.6–9.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 232.98 for C₆H₄ClN₃) .
- X-ray crystallography : Resolves ambiguities in substitution positions, as demonstrated for pyrazolo[4,3-c]pyridine derivatives with halogen substituents .
Advanced Research Questions
Q. How do chlorine substituents at positions 3, 4, and 6 influence reactivity and biological activity?
- Electronic effects : Chlorine atoms at electron-deficient positions (e.g., para to nitrogen) enhance electrophilic substitution resistance but improve stability in biological environments .
- Steric effects : 3,4,6-Trichloro substitution may hinder interactions with enzyme active sites compared to mono- or di-chloro analogs, as seen in pyrazolo[4,3-c]pyridine-based kinase inhibitors .
- Biological activity : Chlorine at position 6 in pyrazolo[4,3-c]pyridines enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ = 2.9–4.7 μg/mL for related compounds) .
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
- Enzyme inhibition : Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., Cl, CF₃) selectively inhibit HSP90 or EGFR kinases by binding to ATP pockets .
- Apoptosis induction : Chlorinated derivatives trigger caspase-3 activation in cancer cells, as observed in analogs like (Z)-3-amino-7-(4-chlorobenzylidene)-pyrazolo[4,3-c]pyridinedione .
- Structure-activity relationship (SAR) : Modifications at position 3 (e.g., replacing Cl with trifluoromethyl) alter potency and selectivity .
Q. How can computational methods guide the design of this compound analogs?
- Docking studies : Molecular modeling predicts binding affinities to targets like carbonic anhydrase or cytochrome P450 isoforms .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for nucleophilic substitutions .
- Pharmacokinetic prediction : Tools like SwissADME estimate logP (∼2.8) and bioavailability for trichloro derivatives, aligning with experimental data for 6-chloro analogs .
Q. What strategies resolve contradictions in reported biological data for pyrazolo[4,3-c]pyridine derivatives?
- Standardized assays : Discrepancies in IC₅₀ values (e.g., anti-HIV vs. anticancer activity) may arise from cell line variability. Use panels like NCI-60 for cross-validation .
- Metabolic stability : Chlorine substituents reduce CYP450-mediated degradation, but in vitro microsomal assays (e.g., human liver microsomes) are critical to confirm .
- Crystallographic validation : Resolve ambiguities in binding modes, as demonstrated for pyrazolo[4,3-c]pyridine sulfonamides .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
